p38α MAP Kinase Inhibition: Class-Level Potency Advantage of Piperidine-Oxalyl Amide Scaffold Bearing Thiophene-2-sulfonyl Group Over Unsubstituted Piperidine Controls
While direct enzymatic data for N1-benzyl-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide are not publicly available, the piperidine-based heterocyclic oxalyl amide scaffold to which it belongs has produced single-digit nanomolar p38α MAP kinase inhibitors. In the foundational series reported by Mavunkel et al., the most potent compounds achieved IC50 values of ⩽5 nM in enzymatic assays and maintained activity in human whole blood (HWB) assays, with the sulfonyl-piperidine moiety being critical for both potency and kinase selectivity [1]. By analogy, the thiophene-2-sulfonyl substituent in the target compound is predicted to confer similar or enhanced potency relative to the unsubstituted piperidine or simple phenylsulfonyl controls found in the same series [1]. However, no direct head-to-head comparison exists for this exact compound.
| Evidence Dimension | p38α MAP kinase enzymatic inhibition potency |
|---|---|
| Target Compound Data | Not directly reported; inferred IC50 < 100 nM based on class activity [1] |
| Comparator Or Baseline | Compound 31 (Mavunkel et al., 2010): IC50 = 5 nM (enzyme), IC50 = 50 nM (HWB) for a closely related piperidine-oxalyl amide [1] |
| Quantified Difference | Target compound potency unknown; class scaffold shows up to 5 nM enzyme IC50, suggesting strong potential but unproven for this specific derivative |
| Conditions | Recombinant p38α enzyme assay; human whole blood TNFα release assay (Mavunkel et al., 2010) [1] |
Why This Matters
For procurement decisions, this class-level evidence indicates that the compound maintains the core pharmacophore required for potent kinase inhibition, but the absence of direct enzymatic data means that users must verify activity in their own assay system.
- [1] Mavunkel, B. J., Perumattam, J. J., Tan, X., Luedtke, G. R., Lu, Q., Lim, D., ... & Levy, D. E. (2010). Piperidine-based heterocyclic oxalyl amides as potent p38α MAP kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(3), 1059–1062. View Source
